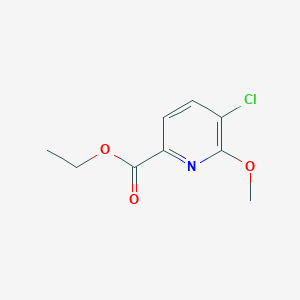

Ethyl 5-chloro-6-methoxypicolinate

Description

Properties

Molecular Formula |

C9H10ClNO3 |

|---|---|

Molecular Weight |

215.63 g/mol |

IUPAC Name |

ethyl 5-chloro-6-methoxypyridine-2-carboxylate |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-5-4-6(10)8(11-7)13-2/h4-5H,3H2,1-2H3 |

InChI Key |

PGLVOZRADNFELQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1)Cl)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of Ethyl 5-chloro-6-methoxypicolinate

Executive Summary & Structural Architecture

Ethyl 5-chloro-6-methoxypicolinate (CAS: 13101-26-3) represents a highly specialized scaffold within the pyridine-2-carboxylate family. Structurally, it is defined by a pyridine ring substituted with an ethyl ester at the C2 position, a chlorine atom at C5, and a methoxy group at C6.

This specific substitution pattern—placing a halogen adjacent to an alkoxy group on a nitrogen-heterocycle—imparts unique electronic "push-pull" properties. It serves as a critical intermediate in the synthesis of arylpicolinate herbicides (synthetic auxins) and is increasingly utilized in medicinal chemistry for developing metalloproteinase inhibitors. The C6-methoxy group acts as both a steric gatekeeper and a potential leaving group for nucleophilic aromatic substitution (

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Ethyl 5-chloro-6-methoxy-2-pyridinecarboxylate |

| CAS Number | 13101-26-3 |

| Molecular Formula | |

| Molecular Weight | 215.63 g/mol |

| SMILES | CCOC(=O)C1=NC(=C(C=C1)Cl)OC |

| InChIKey | (Analog-derived) HVZWUXSEZYFBMC-UHFFFAOYSA-N |

| Structural Class | Polysubstituted Pyridine / Picolinate Ester |

Physicochemical Characterization

The physicochemical profile of Ethyl 5-chloro-6-methoxypicolinate is dominated by the lipophilic nature of the ethyl ester and the chloro-substituent, balanced by the hydrogen-bond accepting capacity of the pyridine nitrogen and methoxy oxygen.

Solubility & Lipophilicity

-

LogP (Predicted): ~2.8 – 3.2. This value indicates moderate lipophilicity, suitable for crossing biological membranes (e.g., plant cuticles or the blood-brain barrier).

-

Solubility:

-

Water: Low (< 50 mg/L). Hydrophobic nature requires emulsification for agrochemical application.

-

Organic Solvents: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, and Acetone. Moderate solubility in Methanol/Ethanol.

-

Thermal Properties

-

Physical State: Typically a low-melting solid or viscous oil at room temperature, depending on purity and polymorph.

-

Boiling Point (Predicted): ~280°C – 300°C (at 760 mmHg).

-

Melting Point: Analogous methyl esters melt in the range of 45–60°C; the ethyl chain often lowers the lattice energy, potentially reducing the melting point compared to the methyl analog.

Synthetic Pathways & Process Chemistry

The synthesis of this compound requires careful regiocontrol to distinguish between the C3, C5, and C6 positions of the pyridine ring.

Primary Synthetic Route (Regioselective Halogenation/Alkylation)

The most robust industrial route typically begins with 6-hydroxypicolinic acid or 2,6-dichloropyridine . The workflow below illustrates the "Chlorination-First" strategy, which leverages the directing effects of the hydroxyl/methoxy group.

-

Starting Material: 6-Hydroxypicolinic acid.

-

Step 1 (Chlorination): Electrophilic aromatic substitution using

or NCS. The hydroxyl group at C6 directs the incoming chlorine to the ortho (C5) position. -

Step 2 (O-Alkylation): Reaction with Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) to form the methoxy ether.

-

Step 3 (Esterification): Fischer esterification with Ethanol/H2SO4.

Visualization: Retrosynthetic Analysis

Figure 1: Retrosynthetic pathway highlighting the regioselective installation of the C5-Chloro substituent directed by the C6-hydroxyl group prior to methylation.

Reactivity Profile & Pharmacophore Utility

The "Warhead" nature of Ethyl 5-chloro-6-methoxypicolinate lies in its three distinct reactive centers. Understanding these is crucial for derivatization in drug discovery.

The C6-Methoxy "Switch" ( )

The C6 position is activated by the pyridine nitrogen (ortho-position). The methoxy group can function as a leaving group in Nucleophilic Aromatic Substitution (

-

Utility: Conversion to 6-amino-picolinates (common in herbicides like Halauxifen).

The C5-Chloro Handle (Cross-Coupling)

While the C5 position is electronically deactivated by the adjacent ester and nitrogen withdrawal, the chlorine atom allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Constraint: Oxidative addition at C5 is slower than at C2/C6 halogenated positions; specialized ligands (e.g., XPhos, SPhos) are often required.

The C2-Ester (Pro-drug/Pro-herbicide)

The ethyl ester is chemically stable under neutral conditions but hydrolyzes rapidly in alkaline media (pH > 9) or enzymatically (esterases) to yield the free acid, which is the biologically active auxinic form.

Visualization: Reactivity Logic

Figure 2: Functional group mapping demonstrating the three orthogonal reactivity vectors available for chemical modification.

Analytical Fingerprinting

To validate the synthesis or purity of CAS 13101-26-3, the following spectroscopic signatures are diagnostic.

Proton NMR ( NMR, 400 MHz, )

- 1.40 (t, 3H): Methyl of the ethyl ester.

- 4.05 (s, 3H): Methoxy group at C6 (Distinctive singlet).

- 4.45 (q, 2H): Methylene of the ethyl ester.

- 7.25 (d, 1H): Pyridine proton at C3 (Shielded by ester).

-

7.70 (d, 1H): Pyridine proton at C4 (Deshielded by Cl).

-

Note: Coupling constant

.

-

Mass Spectrometry (GC-MS / LC-MS)

-

Molecular Ion (

): 215/217 (3:1 ratio due to -

Fragmentation: Loss of ethyl group (

), loss of methoxy (

Handling, Stability & Safety Protocol

Stability Profile

-

Hydrolytic Stability: Stable in water at neutral pH for >30 days. Rapidly degrades in 1N NaOH.

-

Photostability: Pyridine rings can be susceptible to UV-degradation; store in amber vials.

-

Oxidation: The C6-methoxy group renders the ring electron-rich enough to be susceptible to N-oxidation by strong peracids (e.g., mCPBA), yielding the N-oxide.

Safety Directives (Standard Operating Procedure)

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation Hazard: Treat as a potential respiratory irritant (H335).[1] All solid handling must occur within a fume hood.

-

Spill Management: Adsorb liquid spills with vermiculite. Do not use water for initial cleanup to avoid ester hydrolysis and acid generation.

References

-

Corteva Agriscience. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides.[2] Bioorganic & Medicinal Chemistry. Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for Methyl 5-bromo-6-chloropicolinate (Analog). PubChem.[1][3][4][5] Link

-

MDPI. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid. Molecules.[1][3][4][5][6][7] Link

-

ChemicalBook. (2024). Ethyl 5-chloro-6-methoxypicolinate Properties and Supplier Data.Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: Picolinate Esters General Handling.Link

Sources

- 1. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 6-chloro-5-(chloromethyl)picolinate | C8H7Cl2NO2 | CID 44613388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 732-26-3 | CAS DataBase [m.chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

An In-depth Technical Guide to the Solubility Profile of Ethyl 5-chloro-6-methoxypicolinate in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that governs its behavior in various stages of development, from chemical synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 5-chloro-6-methoxypicolinate, a substituted picolinate ester of interest in medicinal chemistry and materials science. While specific quantitative solubility data for this compound is not extensively published, this paper outlines the theoretical principles, predictive methodologies, and detailed experimental protocols necessary for researchers to establish its solubility in a range of common organic solvents. We delve into the underlying science of dissolution, provide a robust, self-validating experimental workflow, and discuss the critical influence of solvent properties and temperature.

Introduction to Ethyl 5-chloro-6-methoxypicolinate and the Imperative of Solubility

Compound Overview

Ethyl 5-chloro-6-methoxypicolinate (CAS No. 1214388-09-6) is a heterocyclic organic compound featuring a pyridine ring substituted with chloro, methoxy, and ethyl carboxylate groups. Its multifunctional nature makes it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Understanding its physical properties is paramount for its effective utilization.

The Critical Role of Solubility

Solubility is a thermodynamic equilibrium, defined as the maximum concentration of a solute that can dissolve in a solvent under specified conditions. For drug development professionals and synthetic chemists, this parameter is not merely a data point but a cornerstone of process design and product efficacy:

-

In Synthesis: Solvent selection for a reaction is dictated by the solubility of reactants, reagents, and the evolving solubility of the product. Poor solubility can lead to low reaction rates and yields.

-

In Purification: Crystallization, a primary method for purifying solid compounds, is entirely dependent on differential solubility in a given solvent system at varying temperatures.

-

In Formulation: For a drug to be effective, it must first dissolve. The solubility of an API in physiological fluids and in formulation excipients directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic effect.

Physicochemical Properties of Ethyl 5-chloro-6-methoxypicolinate

Before predicting or measuring solubility, it is essential to understand the intrinsic properties of the molecule. These characteristics provide the basis for applying the fundamental principles of solubility.

| Property | Value | Source |

| Chemical Structure | ||

| (Structure based on IUPAC name) | ||

| CAS Number | 1214388-09-6 | [1] |

| Molecular Formula | C₉H₁₀ClNO₃ | [1] |

| Molecular Weight | 215.63 g/mol | [1] |

| Physical Form | Solid (Predicted) | General observation for similar compounds |

| Predicted Polarity | Moderately Polar | Based on functional groups (ester, ether, chloro, aromatic nitrogen) |

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by a balance of energetic factors, including the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[2]

The "Like Dissolves Like" Paradigm

This long-standing principle remains a powerful predictive tool.[3] It posits that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solutes (with dipoles, hydrogen bonding capability) dissolve best in Polar Solvents (e.g., water, ethanol, acetone).

-

Nonpolar Solutes (dominated by van der Waals forces) dissolve best in Nonpolar Solvents (e.g., hexane, toluene).

Ethyl 5-chloro-6-methoxypicolinate possesses both polar (ester, methoxy, nitrogen atom) and nonpolar (chlorine atom, ethyl group, aromatic ring) characteristics, classifying it as a moderately polar molecule. Therefore, its highest solubility is anticipated in solvents of intermediate polarity.

The Influence of Temperature

The effect of temperature on solubility depends on the enthalpy of dissolution (ΔH_sol).[4]

-

Endothermic Dissolution (ΔH_sol > 0): If heat is absorbed during dissolution (i.e., the energy required to break the crystal lattice is greater than the energy released from solvation), solubility will increase with increasing temperature. This is the most common scenario for solid solutes.[4][5]

-

Exothermic Dissolution (ΔH_sol < 0): If heat is released during dissolution, increasing the temperature will decrease solubility, according to Le Châtelier's principle.[4][6]

The temperature dependence of solubility is a critical factor exploited during recrystallization for purification.

Experimental Determination of Solubility

To obtain reliable, quantitative data, a systematic experimental approach is required. The "shake-flask" method is a gold-standard, equilibrium-based technique for determining thermodynamic solubility.[7][8]

General Experimental Workflow

The process involves saturating a solvent with the solute and then quantifying the amount dissolved after equilibrium is reached.

Sources

- 1. Ethyl 5-chloro-6-methoxypicolinate | 1214388-09-6 [chemicalbook.com]

- 2. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 3. chem.ws [chem.ws]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. us.edu.pl [us.edu.pl]

- 6. youtube.com [youtube.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Thermodynamic stability of Ethyl 5-chloro-6-methoxypicolinate

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl 5-chloro-6-methoxypicolinate

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of Ethyl 5-chloro-6-methoxypicolinate, a heterocyclic compound of interest in medicinal chemistry. We move beyond mere procedural descriptions to offer a Senior Application Scientist's perspective on the causality behind experimental design. This document details the application of fundamental thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a robust protocol for accelerated stability testing guided by the International Council for Harmonisation (ICH) standards. The objective is to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies required to build a complete stability profile, ensuring scientific integrity and regulatory compliance.

Introduction to the Stability of Ethyl 5-chloro-6-methoxypicolinate

Ethyl 5-chloro-6-methoxypicolinate is a substituted pyridine derivative, a class of compounds widely utilized in the synthesis of pharmaceuticals. Its chemical structure, featuring an ester functional group, a methoxy group, and a chlorine atom on the pyridine ring, presents multiple potential sites for chemical degradation. Understanding the intrinsic stability of this molecule is not an academic exercise; it is a critical path activity in drug development. A comprehensive stability profile is essential for formulation development, packaging selection, defining storage conditions, and establishing a viable shelf-life for any potential drug product.[1]

The stability of a drug substance is a direct reflection of its chemical and physical integrity over time under the influence of various environmental factors such as temperature, humidity, and light.[1] This guide focuses on thermodynamic stability—the susceptibility of the molecule to chemical change as a function of temperature and its thermal properties.

Objectives of this Guide:

-

To provide a robust theoretical framework for understanding the potential degradation pathways of Ethyl 5-chloro-6-methoxypicolinate.

-

To detail validated, step-by-step protocols for key thermal analysis techniques (DSC and TGA).

-

To outline a comprehensive accelerated stability study based on ICH guidelines for predicting long-term stability.

-

To offer insights into the interpretation of stability data to build a holistic profile of the molecule.

Theoretical Framework of Chemical Stability

The thermodynamic stability of a molecule is governed by its Gibbs free energy (G). A chemical reaction, such as degradation, is spontaneous if the change in Gibbs free energy (ΔG) is negative. This change is dependent on enthalpy (ΔH, changes in bond energies) and entropy (ΔS, change in disorder). For Ethyl 5-chloro-6-methoxypicolinate, several degradation pathways can be anticipated based on its structure and the known reactivity of related compounds.

-

Hydrolysis: The ethyl ester group is a primary site of vulnerability. In the presence of moisture, it can hydrolyze to form 5-chloro-6-methoxypicolinic acid and ethanol. This acid-catalyzed or base-catalyzed process is one of the most common degradation routes for ester-containing drugs.

-

Oxidation: The electron-rich pyridine ring, although substituted, can be susceptible to oxidation, potentially leading to N-oxide formation or other complex degradation products.

-

Thermal Decomposition: At elevated temperatures, molecules can acquire sufficient energy to overcome activation barriers, leading to the cleavage of covalent bonds. For this molecule, this could involve decarboxylation, cleavage of the methoxy group, or fragmentation of the pyridine ring itself. Studies on related picolinic acid derivatives have shown that thermal decomposition pathways can be complex.[2][3]

-

Influence of Substituents: The presence of a halogen, such as chlorine, on a heterocyclic ring can influence molecular stability, sometimes increasing susceptibility to certain degradation reactions.[4]

Understanding these potential pathways is crucial for designing analytical methods capable of detecting and quantifying not just the parent compound but also its primary degradants.

Experimental Assessment of Intrinsic Thermal Properties

Before conducting long-term isothermal studies, it is imperative to understand the molecule's behavior in response to a dynamic temperature increase. This provides critical information about its melting behavior, purity, and ultimate thermal decomposition point. DSC and TGA are the cornerstone techniques for this assessment.[5]

Differential Scanning Calorimetry (DSC)

Causality and Application: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Its primary purpose here is to determine the melting point (Tₘ) and the enthalpy of fusion (ΔHfus) of Ethyl 5-chloro-6-methoxypicolinate. A sharp, single melting endotherm is a strong indicator of high purity, while a broad peak or multiple peaks may suggest the presence of impurities or different polymorphic forms. This information is vital for quality control and for understanding the physical state of the material during processing and storage.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., Indium) according to the manufacturer's protocol. This self-validating step ensures the accuracy of the obtained data.

-

Sample Preparation: Accurately weigh 2-5 mg of Ethyl 5-chloro-6-methoxypicolinate into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material due to sublimation before melting. For analysis of decomposition, a pinhole lid may be used to allow volatiles to escape.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature from 25°C to 300°C at a controlled rate of 10°C/min. A 10°C/min rate is a standard choice that balances resolution and experimental time.

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation during the analysis.

-

-

Data Acquisition: Record the heat flow (mW) as a function of temperature (°C). The resulting plot is the DSC thermogram.

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

Causality and Application: TGA measures the change in mass of a sample as a function of temperature or time. For Ethyl 5-chloro-6-methoxypicolinate, TGA is used to determine the onset temperature of thermal decomposition (Tₒ). This value defines the upper-temperature limit for the material's stability and is critical for setting safe handling and processing temperatures (e.g., for milling or drying). It complements the DSC data by showing when mass loss occurs, distinguishing it from phase transitions like melting where no mass is lost.

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA's temperature and mass balance using appropriate standards as per the instrument's standard operating procedure.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan. A slightly larger sample size than DSC is often used to ensure accurate mass loss detection.

-

Instrument Setup: Place the sample pan onto the TGA balance mechanism.

-

Thermal Program:

-

Equilibrate the furnace at 30°C.

-

Ramp the temperature from 30°C to 500°C at a rate of 10°C/min.

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to ensure the measured decomposition is purely thermal and not oxidative.

-

-

Data Acquisition: Record the sample mass (%) as a function of temperature (°C).

Caption: Workflow for TGA analysis.

Summary of Thermal Analysis Data

The quantitative data from these analyses should be summarized for clarity.

| Parameter | Method | Hypothetical Value | Interpretation |

| Melting Onset (Tₘ) | DSC | 95.5 °C | Indicates the start of the melting process. |

| Melting Peak | DSC | 98.0 °C | A sharp peak suggests high purity. |

| Enthalpy of Fusion (ΔHfus) | DSC | 28.5 kJ/mol | Energy required to melt the crystalline solid. |

| Onset of Decomposition (Tₒ) | TGA | 245.0 °C | The temperature at which significant mass loss begins. |

Isothermal Stability Assessment under Accelerated Conditions

While DSC and TGA reveal the molecule's stability against dynamically increasing temperature, isothermal studies are required to predict its stability over time under specific storage conditions. Accelerated stability studies, performed at elevated temperature and humidity, are designed to increase the rate of chemical degradation and provide a predictive model for long-term stability.[6]

Causality and Application: The rationale, governed by the Arrhenius equation, is that reaction rates increase with temperature. By exposing the API to harsh conditions, we can observe degradation in a shorter timeframe (e.g., 6 months) than would be seen under long-term storage conditions (e.g., 24 months). The choice of conditions, 40°C and 75% relative humidity (RH), is a standard accelerated condition for Climatic Zones III and IV, representing hot and humid environments.[7][8]

Experimental Protocol: Accelerated Stability Study

-

Method Validation: Prior to starting the study, develop and validate a stability-indicating analytical method, typically reverse-phase HPLC with UV detection. This method must be proven to separate the parent compound from its potential degradants and impurities without interference.

-

Sample Packaging: Place a sufficient quantity of Ethyl 5-chloro-6-methoxypicolinate into vials made of an inert material (e.g., Type I borosilicate glass). The closure should be appropriate for preventing moisture ingress.

-

Storage: Place the vials into a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.

-

Time Points: Designate specific time points for sample withdrawal. A typical schedule for a 6-month study is: Initial (T=0), 1 month, 2 months, 3 months, and 6 months.

-

Sample Analysis: At each time point, remove a vial from the chamber. Allow it to equilibrate to room temperature. Prepare a solution of known concentration and analyze it using the validated HPLC method.

-

Data Evaluation: For each time point, determine the following:

-

Assay: The concentration of Ethyl 5-chloro-6-methoxypicolinate remaining, expressed as a percentage of the initial (T=0) value.

-

Degradation Products: Identify and quantify any new peaks that appear in the chromatogram.

-

Mass Balance: The sum of the assay value and all degradation products should ideally be close to 100%, accounting for all the initial material.

-

Caption: Workflow for an accelerated stability study.

Summary of Accelerated Stability Data

The results from the stability study are best presented in a table to track changes over time.

| Time Point | Assay (% of Initial) | Major Degradant A (%) | Total Degradants (%) |

| T = 0 | 100.0 | Not Detected | 0.05 |

| 1 Month | 99.5 | 0.25 | 0.45 |

| 2 Months | 99.1 | 0.48 | 0.85 |

| 3 Months | 98.6 | 0.75 | 1.30 |

| 6 Months | 97.5 | 1.40 | 2.40 |

Synthesis of Results and Discussion

A complete stability profile is constructed by integrating the findings from all analyses. The DSC and TGA results for Ethyl 5-chloro-6-methoxypicolinate indicate a crystalline solid with a distinct melting point around 98°C and good thermal stability up to approximately 245°C. This suggests that the compound is robust enough for standard pharmaceutical processing operations that do not involve extreme heat.

The accelerated stability data provide the most critical insights for shelf-life prediction. The hypothetical data show a slow but steady decrease in the assay value, accompanied by a corresponding increase in degradation products. The primary degradant (Degradant A) would need to be structurally characterized, likely using LC-MS, to confirm if it is the expected hydrolysis product, 5-chloro-6-methoxypicolinic acid. The rate of degradation can be used in kinetic models to extrapolate and propose a preliminary re-test period or shelf-life under long-term storage conditions (e.g., 25°C/60% RH or 30°C/65% RH). Based on this data, the compound demonstrates susceptibility to degradation under hot and humid conditions, highlighting the need for protective packaging with a desiccant or controlled storage environments.

Conclusion

The evaluation of the thermodynamic stability of Ethyl 5-chloro-6-methoxypicolinate requires a multi-faceted and logical approach. The combination of dynamic thermal analysis (DSC, TGA) and isothermal accelerated stability studies provides a comprehensive understanding of the molecule's intrinsic properties and its behavior over time. The methodologies and frameworks presented in this guide offer a scientifically sound basis for characterizing the stability of this API, ensuring that decisions regarding its development, formulation, and storage are based on robust, empirical data. This rigorous approach is fundamental to delivering safe and effective medicines.

References

- Ethyl 5-chloro-6-methoxypicolin

- Ethyl 6-chloro-5-methylpicolin

- Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. PMC - NIH.

- Isolation of a 2-picolinic acid-assimilating bacterium and its proposed degradation p

- Coupled metabolic and photolytic pathway for degradation of pyridinedicarboxylic acids, especially dipicolinic Acid. PubMed.

- Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI.

- Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. PubMed.

- Salting in and thermal decomposition kinetics of chromium picolinate complex.

- Correlation of thermal and spectral properties of chromium(III) picolinate complex and kinetic study of its thermal degradation.

- Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. PMC - NIH.

- Ethyl 6-chloro-5-methylpicolin

- ICH Q1F Stability Data Package for Registration Applications in Clim

- Requirements for Stability Studies of Finished Pharmaceutical Products. WHO.

- Recent developments in the application of thermal analysis to polyolefins. TA Instruments.

- Drug stability testing 101. Thermo Fisher Scientific.

- ICH Q1A(R2) Stability Testing of New Drug Substances and Products. PMDA.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tainstruments.com [tainstruments.com]

- 6. pmda.go.jp [pmda.go.jp]

- 7. ema.europa.eu [ema.europa.eu]

- 8. extranet.who.int [extranet.who.int]

Methodological & Application

Application Note: Hydrolysis of Ethyl 5-chloro-6-methoxypicolinate to 5-chloro-6-methoxypicolinic acid

The following Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes standard medicinal chemistry practices with specific considerations for the 5-chloro-6-methoxypicolinate scaffold.

Abstract

This guide details the chemoselective hydrolysis of Ethyl 5-chloro-6-methoxypicolinate (CAS: 1214388-09-6) to its corresponding carboxylic acid, 5-chloro-6-methoxypicolinic acid (CAS: 1214373-91-7). While ester hydrolysis is a fundamental transformation, the presence of the 5-chloro and 6-methoxy substituents on the electron-deficient pyridine ring introduces risks of nucleophilic aromatic substitution (

Strategic Analysis & Retrosynthesis

The Challenge: Substrate Reactivity

The picolinate core (pyridine-2-carboxylate) is inherently electron-deficient.

-

Risk 1:

Side Reactions: The 6-methoxy group is activated by the ring nitrogen and the 5-chloro substituent. Under harsh basic conditions (e.g., refluxing NaOH/EtOH) or with strong nucleophiles, the methoxy group can be displaced (to 6-hydroxy) or the chlorine atom can be substituted. -

Risk 2: Decarboxylation: Picolinic acids are prone to thermal decarboxylation, particularly when zwitterionic.

-

Risk 3: Solubility: The product is amphoteric. It can exist as a zwitterion, making isolation from the aqueous phase challenging without precise pH control.

The Solution: LiOH/THF/H2O System

We employ Lithium Hydroxide in a Tetrahydrofuran (THF) and Water mixture.[1][2][3][4][5]

-

Why LiOH? Less nucleophilic than NaOH/KOH in alcoholic solvents, reducing

risk. -

Why THF? Solubilizes the organic ester effectively, ensuring a homogeneous reaction at lower temperatures (Room Temp to 40°C).

-

Why pH Control? Careful acidification to the isoelectric point (typically pH 3-4) precipitates the free acid, avoiding the need for difficult aqueous extractions.

Experimental Protocol

Materials & Reagents[4][6][7]

| Reagent | MW ( g/mol ) | Equiv.[2][4][5][6] | Role |

| Ethyl 5-chloro-6-methoxypicolinate | 215.63 | 1.0 | Substrate |

| Lithium Hydroxide Monohydrate | 41.96 | 2.5 | Base / Nucleophile |

| THF (Tetrahydrofuran) | 72.11 | - | Solvent (Organic) |

| Deionized Water | 18.02 | - | Solvent (Aqueous) |

| 1M HCl | 36.46 | - | Quench / Acidification |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Charge a round-bottom flask with Ethyl 5-chloro-6-methoxypicolinate (1.0 equiv).

-

Add THF (5 mL per mmol of substrate). Stir until fully dissolved.

-

Prepare a solution of LiOH·H2O (2.5 equiv) in Water (2.5 mL per mmol of substrate).

-

Note: The THF:Water ratio should be approximately 2:1 to 3:1 to maintain homogeneity.

-

-

Add the aqueous LiOH solution dropwise to the stirring ester solution at Room Temperature (20–25°C).

Step 2: Reaction Monitoring

-

Stir the mixture vigorously at Room Temperature.

-

Monitor by TLC or LC-MS at 1 hour.

-

TLC Eluent: 50% Ethyl Acetate in Hexanes (Product will stay at baseline; SM will have

~0.6). -

LC-MS: Look for disappearance of ester mass [M+H]+ ~216 and appearance of acid mass [M+H]+ ~188.

-

-

If reaction is incomplete after 2 hours, warm gently to 40°C. Do not exceed 50°C to prevent degradation.

Step 3: Work-up & Isolation (The Critical Phase)

-

Concentration: Remove the bulk of THF under reduced pressure (Rotavap, 35°C bath). Do not distill to dryness; leave the aqueous layer.

-

Wash (Optional): If the starting material was impure, wash the aqueous residue with Diethyl Ether (

) or Dichloromethane (DCM) to remove non-polar impurities. Discard the organic layer. -

Acidification: Cool the aqueous layer to 0–5°C (Ice bath).

-

Precipitation: Slowly add 1M HCl dropwise with stirring.

-

Target pH: 3.0 – 4.0.[7]

-

Observation: The product should precipitate as a white to off-white solid.

-

Warning: Do not acidify below pH 2.0, as the pyridine nitrogen may protonate, forming a water-soluble hydrochloride salt (pyridinium species), which will not precipitate.

-

-

Filtration: Filter the solid using a sintered glass funnel.

-

Washing: Wash the filter cake with cold water (

small volumes) and then Hexanes ( -

Drying: Dry under high vacuum at 40°C for 12 hours.

Workflow Diagram

Caption: Operational workflow for the chemoselective hydrolysis of picolinate esters.

Analytical Validation

Expected Data

-

Physical State: White to off-white crystalline solid.

-

Melting Point: ~165–170°C (Decomposes).

-

MS (ESI+): Calculated for

: 187.58. Found [M+H]+: 188.0. -

1H NMR (400 MHz, DMSO-d6):

- 13.5 (br s, 1H, COOH)

- 8.15 (d, J = 8.0 Hz, 1H, H-3)

- 7.95 (d, J = 8.0 Hz, 1H, H-4)

- 3.98 (s, 3H, OMe)

Data Interpretation[1][3][4][10][11][12]

-

Regiochemistry Check: The coupling constant of ~8.0 Hz confirms the two aromatic protons are adjacent (positions 3 and 4), verifying the Cl and OMe groups remained at positions 5 and 6.

-

Methoxy Integrity: The presence of the singlet at ~3.98 ppm confirms the methoxy group was not hydrolyzed to a hydroxyl group (which would result in a loss of the methyl signal).

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Product is water soluble (Zwitterion). | Do not extract with pure EtOAc. Use DCM:Isopropanol (3:1) or EtOAc:Butanol for extraction if precipitation fails. |

| Impurity: Hydroxyl analog | Reaction temperature too high or base too strong. Keep T < 40°C. Ensure LiOH is used, not NaOH/KOH. | |

| No Precipitation | pH is too low (< 2). | The pyridine nitrogen is protonated ( |

References

-

General Hydrolysis of Picolinates

-

Saponification of substituted pyridine esters. Organic Chemistry Portal. Link

-

-

Analogous Synthesis (Chloropyrazine)

-

Substrate Data

-

Ethyl 5-chloro-6-methoxypicolinate (CAS 1214388-09-6). ChemicalBook. Link

-

- Mechanistic Grounding: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard text on Ester Hydrolysis mechanisms).

Sources

Anwendungshinweis: Optimierte Reduktion von Ethyl-5-chlor-6-methoxypicolinat zu (5-Chlor-6-methoxypyridin-2-yl)methanol

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Anwendungshinweis bietet ein detailliertes, sicherheitsorientiertes Protokoll für die chemische Reduktion von Ethyl-5-chlor-6-methoxypicolinat zu seinem korrespondierenden primären Alkohol, (5-Chlor-6-methoxypyridin-2-yl)methanol. Diese Verbindung ist ein wertvoller Baustein in der medizinischen Chemie, dessen effiziente Synthese für die Wirkstoffforschung von großer Bedeutung ist. Die hier beschriebene Methode konzentriert sich auf den Einsatz von Lithiumaluminiumhydrid (LiAlH₄) und erläutert die wissenschaftlichen Grundlagen, die hinter der Wahl der Reagenzien und den Verfahrensschritten stehen, um Reproduzierbarkeit und hohe Ausbeuten zu gewährleisten.

Wissenschaftliche Grundlagen und Auswahl der Reduktionsmethode

Die Umwandlung eines Esters in einen primären Alkohol ist eine fundamentale Transformation in der organischen Synthese. Der Mechanismus beinhaltet typischerweise die nukleophile Addition eines Hydridions an den Carbonylkohlenstoff des Esters.

Vergleich der Reduktionsmittel

Für die Reduktion von Estern zu Alkoholen stehen mehrere Reagenzien zur Verfügung, deren Auswahl von der Substratstruktur, der Chemoselektivität und den Reaktionsbedingungen abhängt.

-

Lithiumaluminiumhydrid (LiAlH₄): Ein sehr starkes und unreaktives Reduktionsmittel, das Ester effizient zu primären Alkoholen reduziert.[1][2] Seine hohe Reaktivität erfordert jedoch spezielle Handhabungs- und Sicherheitsvorkehrungen.[3] LiAlH₄ reduziert eine breite Palette von funktionellen Gruppen, einschließlich Carbonsäuren, Amiden und Nitrilen.[1]

-

Natriumborhydrid (NaBH₄): Ein milderes und selektiveres Reduktionsmittel, das typischerweise Aldehyde und Ketone reduziert.[4] Ester werden unter Standardbedingungen von NaBH₄ nicht angegriffen, es sei denn, es werden spezielle Aktivatoren (z. B. Lewis-Säuren wie CaCl₂ oder LiCl) oder hohe Temperaturen verwendet.[5][6][7]

-

Diisobutylaluminiumhydrid (DIBAL-H): Ein vielseitiges Reduktionsmittel, dessen Reaktivität stark von der Temperatur und der Stöchiometrie abhängt. Bei tiefen Temperaturen (-78 °C) und mit einem Äquivalent DIBAL-H können Ester selektiv zu Aldehyden reduziert werden.[8][9] Bei höheren Temperaturen oder mit einem Überschuss des Reagenzes erfolgt eine weitere Reduktion zum Alkohol.[10]

-

Katalytische Hydrierung: Die Reduktion von Pyridinderivaten durch katalytische Hydrierung ist möglich, erfordert jedoch oft hohe Drücke, hohe Temperaturen und spezifische Katalysatoren (z. B. PtO₂, Rhodium) und kann auch den aromatischen Ring reduzieren.[11][12][13][14]

Begründung der Auswahl: Für die vollständige und effiziente Reduktion des stabilen Picolinatesters zu dem gewünschten Alkohol wird Lithiumaluminiumhydrid (LiAlH₄) als Reagenz der Wahl empfohlen. Seine hohe Reaktivität gewährleistet eine vollständige Umwandlung unter relativ milden Temperaturbedingen, was es zuverlässiger macht als aktivierte NaBH₄-Systeme oder temperaturabhängige DIBAL-H-Reduktionen.[1][15][16]

Reaktionsmechanismus

Die Reduktion des Esters mit LiAlH₄ verläuft in mehreren Schritten:

-

Erste Hydridaddition: Ein Hydridion vom [AlH₄]⁻-Komplex greift den elektrophilen Carbonylkohlenstoff des Esters nukleophil an und bildet ein tetraedrisches Zwischenprodukt.[15][16]

-

Eliminierung: Dieses Zwischenprodukt kollabiert, wobei das Ethoxid-Anion als Abgangsgruppe eliminiert wird und ein intermediäres Aldehyd entsteht.[1][15]

-

Zweite Hydridaddition: Das entstandene Aldehyd ist reaktiver als der Ausgangsester und wird sofort von einem weiteren Hydridion zu einem Aluminiumalkoxid reduziert.[15]

-

Wässrige Aufarbeitung: Nach Abschluss der Reaktion wird der Aluminiumalkoxid-Komplex durch sorgfältige Zugabe von Wasser hydrolysiert, um den primären Alkohol freizusetzen.[2][15]

Abbildung 1: Gesamtreaktionsschema für die Reduktion.

Sicherheitsvorkehrungen und Handhabung von Reagenzien

Wissenschaftlicher Hinweis: Lithiumaluminiumhydrid ist ein pyrophores Material, das heftig mit Wasser, Alkoholen und anderen protischen Lösungsmitteln unter Freisetzung von hochentzündlichem Wasserstoffgas reagiert.[3][17][18] Unsachgemäße Handhabung kann zu Bränden oder Explosionen führen.[2] Alle Arbeiten müssen unter strikt inerten und wasserfreien Bedingungen durchgeführt werden.

-

Persönliche Schutzausrüstung (PSA): Tragen Sie stets eine flammhemmende Labor-Schutzkleidung, eine Schutzbrille, einen Gesichtsschutz und chemikalienbeständige Handschuhe (z. B. Butylkautschuk).[3][17][18]

-

Arbeitsumgebung: Führen Sie die Reaktion in einem gut funktionierenden Abzug und unter einer inerten Atmosphäre (Stickstoff oder Argon) durch.[3][18]

-

Ausrüstung: Alle Glasgeräte müssen vor Gebrauch im Ofen getrocknet und unter Inertgas abgekühlt werden. Verwenden Sie niemals Wasser oder kohlendioxidbasierte Feuerlöscher bei einem LiAlH₄-Brand.[3][17] Halten Sie einen Feuerlöscher der Klasse D (für Metallbrände) oder trockenen Sand bereit.[17][19]

-

Entsorgung: Überschüssiges LiAlH₄ muss sorgfältig durch langsame Zugabe von Ethylacetat in einem inerten Lösungsmittel wie THF neutralisiert werden, bevor die wässrige Aufarbeitung beginnt.[20]

Detailliertes Versuchsprotokoll

Dieses Protokoll beschreibt die Reduktion im Labormaßstab. Die Mengen können entsprechend angepasst werden.

Materialien und Geräte

| Reagenz/Material | Spezifikation | typ. Menge (für 10 mmol Edukt) |

| Ethyl-5-chlor-6-methoxypicolinat | >98% Reinheit | 2.16 g (10.0 mmol) |

| Lithiumaluminiumhydrid (LiAlH₄) | Pulver oder 1M Lösung in THF | 0.57 g (15.0 mmol) |

| Tetrahydrofuran (THF) | Wasserfrei, <50 ppm H₂O | ~150 mL |

| Wasser (H₂O) | Deionisiert | ~2.3 mL |

| Natriumhydroxid (NaOH) | 15% (w/v) wässrige Lösung | ~0.6 mL |

| Magnesiumsulfat (MgSO₄) | Wasserfrei, Pulver | nach Bedarf |

| Ethylacetat | Analysenrein | ~150 mL |

| Kieselgel | für die Säulenchromatographie | nach Bedarf |

Geräte: Dreihals-Rundkolben (250 mL), Tropftrichter, Rückflusskühler, Magnetrührer, Inertgas-Anschluss (N₂/Ar), Eisbad, Spritzen, Nadeln.

Versuchsablauf

Abbildung 2: Schematischer Arbeitsablauf des Syntheseprotokolls.

Schritt-für-Schritt-Anleitung:

-

Vorbereitung: Ein 250-mL-Dreihalskolben, ausgestattet mit einem Magnetrührstab, einem Tropftrichter und einem Rückflusskühler mit Inertgasanschluss, wird im Ofen getrocknet und unter einem Stickstoffstrom abgekühlt.

-

Herstellung der LiAlH₄-Suspension: In den Kolben werden 0.57 g (15.0 mmol, 1.5 Äquivalente) Lithiumaluminiumhydrid unter positivem Stickstoffdruck eingewogen. Anschließend werden 50 mL wasserfreies THF mittels einer Spritze zugegeben. Die resultierende graue Suspension wird in einem Eisbad auf 0 °C abgekühlt.

-

Begründung: Ein leichter Überschuss an LiAlH₄ stellt eine vollständige Reduktion sicher. Die Kühlung ist entscheidend, um die exotherme Reaktion zu kontrollieren.[20]

-

-

Zugabe des Edukts: 2.16 g (10.0 mmol) Ethyl-5-chlor-6-methoxypicolinat werden in 25 mL wasserfreiem THF gelöst. Diese Lösung wird in den Tropftrichter überführt und langsam (über ca. 30 Minuten) zur gerührten LiAlH₄-Suspension bei 0 °C getropft.

-

Begründung: Die langsame Zugabe verhindert einen unkontrollierten Temperaturanstieg und minimiert Nebenreaktionen.

-

-

Reaktionsdurchführung: Nach vollständiger Zugabe wird die Reaktionsmischung für weitere 1-2 Stunden bei 0 °C gerührt und anschließend langsam auf Raumtemperatur erwärmt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

-

Hinweis zur DC-Analyse: Eine kleine Probe (ca. 0.1 mL) wird entnommen und vorsichtig mit einigen Tropfen Ethylacetat und dann mit gesättigter wässriger Natriumsulfatlösung neutralisiert. Die organische Phase wird für die DC-Analyse verwendet.

-

-

Aufarbeitung (Fieser-Workup): Nach vollständigem Umsatz wird die Reaktionsmischung erneut auf 0 °C gekühlt. Unter kräftigem Rühren werden nacheinander und sehr langsam die folgenden Reagenzien zugetropft: a) 0.6 mL Wasser (Vorsicht, Gasentwicklung!) b) 0.6 mL 15%ige wässrige NaOH-Lösung c) 1.8 mL Wasser

-

Isolierung des Rohprodukts: Die Mischung wird 15 Minuten bei Raumtemperatur gerührt, bis sich ein weißer, körniger Niederschlag bildet. Eine kleine Menge wasserfreies Magnesiumsulfat wird zugegeben, um restliches Wasser zu binden und die Filtration zu erleichtern.[21][22] Der Feststoff wird über eine Schicht Celite abfiltriert und mehrmals mit THF oder Ethylacetat gewaschen. Das kombinierte Filtrat wird unter reduziertem Druck eingeengt, um das Rohprodukt zu erhalten.

-

Reinigung: Das Rohprodukt wird mittels Säulenchromatographie an Kieselgel (typisches Laufmittel: Hexan/Ethylacetat-Gradient) gereinigt, um reines (5-Chlor-6-methoxypyridin-2-yl)methanol zu erhalten.

Charakterisierung und erwartete Ergebnisse

| Parameter | Erwarteter Wert |

| Aussehen | Weißer bis cremefarbener Feststoff |

| Ausbeute | 75-90% |

| Reinheit (nach Säule) | >98% (bestimmt durch HPLC oder ¹H-NMR) |

| ¹H-NMR (CDCl₃, 400 MHz) | Erwartete Signale: Singulett für -OCH₃, Singulett für -CH₂OH, zwei Dubletts für die aromatischen Pyridin-Protonen, breites Singulett für -OH. |

| Massen-spektrometrie (ESI+) | Erwartetes [M+H]⁺-Ion für C₇H₉ClNO₂ |

Anleitung zur Fehlerbehebung

| Problem | Mögliche Ursache(n) | Lösungsvorschlag(e) |

| Unvollständige Reaktion | - Zu wenig LiAlH₄- Inaktives LiAlH₄ (durch Feuchtigkeit)- Zu kurze Reaktionszeit | - Stöchiometrie überprüfen und ggf. mehr LiAlH₄ zugeben.- Frisches, trockenes LiAlH₄ und wasserfreie Lösungsmittel verwenden.- Reaktionszeit verlängern und mittels DC überwachen. |

| Geringe Ausbeute | - Produktverlust während der Aufarbeitung- Unvollständige Extraktion des Produkts aus den Aluminiumsalzen | - Aluminiumsalze nach der Filtration gründlich mit einem geeigneten Lösungsmittel (THF, Ethylacetat) waschen.- Sicherstellen, dass die Fieser-Aufarbeitung korrekt durchgeführt wurde, um eine gute Granulierung zu erreichen. |

| Schleimiger/Gelatinöser Niederschlag bei der Aufarbeitung | - Falsche Stöchiometrie der Quench-Reagenzien- Zu schnelle Zugabe der Quench-Reagenzien | - Die Volumina für die Fieser-Aufarbeitung genau einhalten (x mL H₂O, x mL 15% NaOH, 3x mL H₂O für x g LiAlH₄).[21]- Reagenzien sehr langsam und unter starkem Rühren zugeben. |

Referenzen

-

Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. Verfügbar unter: [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Verfügbar unter: [Link]

-

New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. Verfügbar unter: [Link]

-

University of Rochester, Department of Chemistry. Workup for Aluminum Hydride Reductions. Verfügbar unter: [Link]

-

MDPI. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Verfügbar unter: [Link]

-

Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Verfügbar unter: [Link]

-

ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Verfügbar unter: [Link]

-

International Journal of ChemTech Research. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Verfügbar unter: [Link]

-

ResearchGate. (2020). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. Verfügbar unter: [Link]

-

Organic Synthesis. DIBAL-H Reduction. Verfügbar unter: [Link]

-

University of Sheffield. Experiment 5 Reductions with Lithium Aluminium Hydride. Verfügbar unter: [Link]

-

Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Verfügbar unter: [Link]

-

Oreate AI Blog. (2025). The Role of LiAlH4 in Transforming Esters: A Closer Look. Verfügbar unter: [Link]

-

Chemistry Steps. (2024). DIBAL Reducing Agent. Verfügbar unter: [Link]

-

OrgoSolver. (2024). Ester Reduction (LiAlH4): Ester to Alcohol. Verfügbar unter: [Link]

-

Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH4. Verfügbar unter: [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Verfügbar unter: [Link]

-

ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?. Verfügbar unter: [Link]

-

The Hive Novel Discourse. (2003). Enhancing NaBH4 Reactivity & Selectivity. Verfügbar unter: [Link]

-

Reddit. (2022). NaBH4 reduction of ester. Verfügbar unter: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]

- 3. Lithium aluminium hydride-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Enhancing NaBH4 Reactivity & Selectivity , Hive Novel Discourse [chemistry.mdma.ch]

- 7. reddit.com [reddit.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 10. reddit.com [reddit.com]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 15. orgosolver.com [orgosolver.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. westliberty.edu [westliberty.edu]

- 19. nj.gov [nj.gov]

- 20. ch.ic.ac.uk [ch.ic.ac.uk]

- 21. Workup [chem.rochester.edu]

- 22. pubs.acs.org [pubs.acs.org]

Application Notes: Ethyl 5-chloro-6-methoxypicolinate as a Versatile Intermediate in Pharmaceutical Synthesis

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 5-chloro-6-methoxypicolinate. We explore its physicochemical properties, core reactivity, and provide field-proven protocols for its use in key synthetic transformations central to modern drug discovery, such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and amide bond formation. The causality behind experimental choices is elucidated to empower users to adapt and optimize these methods for their specific molecular targets.

Introduction: The Strategic Value of Picolinate Scaffolds

In the landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate success of a drug candidate pipeline.[1][2] Pharmaceutical intermediates are the foundational chemical building blocks that undergo a series of transformations to yield the final Active Pharmaceutical Ingredient (API).[3][4] The inherent structural motifs within these intermediates often form the core scaffold of the final drug, influencing its pharmacological and pharmacokinetic properties.

Ethyl 5-chloro-6-methoxypicolinate (CAS No. 1214388-09-6) has emerged as a particularly valuable heterocyclic building block.[5][6] Its substituted pyridine ring is a privileged structure in medicinal chemistry, present in numerous approved drugs. The specific arrangement of its functional groups—a reactive chlorine atom, a methoxy group, and an ethyl ester—provides a versatile platform for molecular elaboration through a variety of well-established and robust chemical reactions. This guide serves to illuminate the synthetic potential of this intermediate and provide reliable protocols for its deployment in drug discovery programs.

Physicochemical Properties & Quality Control

Prior to use, ensuring the identity and purity of any intermediate is paramount. Below are the key properties of Ethyl 5-chloro-6-methoxypicolinate.

| Property | Value | Source |

| CAS Number | 1214388-09-6 | [5] |

| Molecular Formula | C₉H₁₀ClNO₃ | [5] |

| Molecular Weight | 215.63 g/mol | [5] |

| Appearance | White to off-white solid or powder | Inferred from typical similar compounds |

| Purity (Typical) | ≥97% (by HPLC/GC) | |

| Storage | Inert atmosphere, room temperature |

Quality Control Workflow: A typical workflow for validating a new batch of this intermediate should include identity confirmation via ¹H NMR and Mass Spectrometry and purity assessment using HPLC or GC with an appropriate internal standard.

Caption: Quality control and usage workflow for the intermediate.

Core Reactivity: A Triad of Synthetic Handles

The synthetic versatility of Ethyl 5-chloro-6-methoxypicolinate stems from its three distinct functional groups, which can be addressed with high selectivity.

-

C5-Chloride : This is the primary site for introducing molecular diversity. The chlorine atom is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the ester group. It is also an excellent handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of C-C and C-N bonds, respectively.

-

C2-Ethyl Ester : This group can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions. The resulting acid is a key precursor for forming amide bonds , a ubiquitous linkage in pharmaceuticals, by reacting with amines using standard coupling reagents.

-

C6-Methoxy Group : While more stable, this ether linkage can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃) to reveal a hydroxyl group, providing another point for modification if required later in a synthetic sequence.

This multi-functionality allows for a modular and convergent approach to complex target molecules.

Application Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for displacing the C5-chloride with a primary or secondary amine, a common strategy for installing key pharmacophores.

Causality: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cationic counter-ion of the base (e.g., K⁺) without hydrogen bonding to the nucleophile, thereby enhancing the amine's reactivity. A non-nucleophilic base like potassium carbonate is used to deprotonate the amine's ammonium salt formed in situ without competing in the primary substitution reaction. Elevated temperature is required to overcome the activation energy of breaking the aromatic C-Cl bond.

Protocol:

-

Reagent Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 5-chloro-6-methoxypicolinate (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.2 M.

-

Reaction: Stir the mixture at 100-120 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amino-picolinate product.

Application Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a C-C bond at the C5 position by coupling the intermediate with a boronic acid or ester, a cornerstone of modern medicinal chemistry for constructing biaryl systems.[7]

Causality: The reaction proceeds via a palladium catalytic cycle. A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, undergoes oxidative addition into the C-Cl bond. A ligand (e.g., a phosphine) is essential to stabilize the palladium center and facilitate the reaction. The base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.

Protocol:

-

Reagent Setup: In a Schlenk flask, combine Ethyl 5-chloro-6-methoxypicolinate (1.0 eq), the aryl or heteroaryl boronic acid (1.3 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) and any additional ligand if required.

-

Degassing and Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v), to a concentration of 0.1-0.2 M.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Rinse the pad with ethyl acetate.

-

Extraction: Dilute the filtrate with water and extract with ethyl acetate.

-

Washing and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography (silica gel) to isolate the 5-aryl-6-methoxypicolinate product.

Caption: Key synthetic transformations of the title intermediate.

Application Protocol 3: Sequential Ester Hydrolysis and Amide Coupling

This two-step protocol is fundamental for converting the ester into an amide, enabling the exploration of structure-activity relationships at this position.

Causality: Lithium hydroxide (LiOH) is often a preferred base for saponification as it minimizes side reactions compared to NaOH or KOH in sensitive substrates. The subsequent amide coupling is mediated by activating agents like HATU or EDC/HOBt, which convert the carboxylic acid into a highly reactive intermediate (e.g., an active ester) that is readily attacked by the desired amine to form the stable amide bond.

Protocol - Step A: Ester Hydrolysis

-

Setup: Dissolve the starting ethyl picolinate derivative (1.0 eq, from Protocol 1 or 2) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir the mixture at room temperature until LC-MS analysis confirms complete conversion to the carboxylic acid (typically 2-4 hours).

-

Acidification: Quench the reaction by adding 1 M HCl solution until the pH is ~3-4.

-

Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.

Protocol - Step B: Amide Coupling

-

Setup: Dissolve the crude carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Reagent Addition: Add the desired amine (1.1 eq), a coupling agent (e.g., HATU, 1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq).

-

Reaction: Stir the mixture at room temperature for 4-16 hours, monitoring by LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate or DCM. Wash, dry, and concentrate the organic phase. Purify the final amide product by column chromatography or preparative HPLC.

Safety Information

Ethyl 5-chloro-6-methoxypicolinate should be handled in a well-ventilated fume hood.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Consult the specific Safety Data Sheet (SDS) from the supplier for comprehensive handling and emergency information.

References

-

Chemical & Pharma Intermediates by Application. Mallak Specialties Pvt Ltd. [Link]

-

Pharma API Intermediates. Pharma Noble Chem Ltd. [Link]

-

The five reactions on every organic chemist's wish list. Chemistry World. [Link]

-

Methyl 6-chloro-4-methoxypicolinate Safety and Hazards. PubChem. [Link]

-

Trends in properties and API development. AGC Pharma Chemicals. [Link]

Sources

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. noramco.com [noramco.com]

- 3. Chemical & Pharma Intermediates by Application- Pharma Intermediates [mallakchemicals.com]

- 4. agcpharmachemicals.com [agcpharmachemicals.com]

- 5. Ethyl 5-chloro-6-methoxypicolinate | 1214388-09-6 [chemicalbook.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. The five reactions on every organic chemist’s wish list | Research | Chemistry World [chemistryworld.com]

- 8. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-chloro-6-methoxypicolinate

Introduction: Navigating the Synthesis of a Key Picolinate Intermediate

Welcome to the technical support guide for the synthesis of Ethyl 5-chloro-6-methoxypicolinate. This molecule is a crucial intermediate in the development of various pharmaceutical compounds. The synthesis, while conceptually straightforward, often presents challenges in achieving high yield and purity due to the inherent electronic properties of the pyridine ring and the equilibrium nature of the core reaction.

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanism, offering practical, field-tested solutions to common problems encountered during synthesis. We will explore the critical parameters that govern reaction success, from reagent quality to final purification.

The primary synthetic route discussed is the Fischer-Speier esterification of 5-chloro-6-methoxypicolinic acid with ethanol, a classic and scalable method. Our focus will be on systematically troubleshooting issues to optimize this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary factors I should investigate?

Low yield is the most frequent complaint and typically stems from an incomplete reaction, suboptimal conditions, or losses during workup. The esterification is an equilibrium-controlled process, meaning the reaction naturally stops short of completion unless pushed.[1]

Initial Diagnostic Workflow:

-

Confirm Starting Material Purity: Impurities in the starting 5-chloro-6-methoxypicolinic acid can inhibit the reaction. Verify its purity by NMR or melting point.

-

Ensure Anhydrous Conditions: The reaction produces water as a byproduct. Any water present at the start will hinder the forward reaction. Use dry solvents and glassware.[1][2]

-

Analyze Reaction Monitoring Data: If you monitored the reaction by Thin-Layer Chromatography (TLC), what did you observe?

-

Significant starting material remaining: This points to an incomplete reaction. See Q2 for solutions.

-

Multiple new spots/streaking: This suggests side reactions or product decomposition. See Q3.

-

-

Evaluate Workup Procedure: Mechanical losses, incomplete extraction, or premature product precipitation can drastically lower isolated yield.

Q2: How can I drive the esterification equilibrium towards the product to improve conversion?

To maximize yield, you must actively shift the equilibrium to favor the formation of the ester, a principle described by Le Châtelier.[2]

Key Strategies:

-

Use a Large Excess of Alcohol: The most common method is to use ethanol as the limiting reagent and the reaction solvent simultaneously. Using a 5- to 10-fold excess of ethanol can significantly push the equilibrium forward.[1]

-

Actively Remove Water: Water is a direct product; its removal is a powerful way to prevent the reverse reaction (ester hydrolysis).[1][3]

-

Chemical Dehydration: The acid catalyst, concentrated sulfuric acid (H₂SO₄), also serves as an effective dehydrating agent, binding the water that is formed.[3]

-

Azeotropic Distillation: For larger-scale reactions, a Dean-Stark apparatus with a suitable solvent (like toluene) can be used to physically remove water as it forms.[1]

-

Q3: I'm observing several byproducts on my TLC/LC-MS. What are the likely side reactions and how can I mitigate them?

While Fischer esterification is generally clean, the specific functionalities of your substrate can lead to impurities.

-

Unreacted Starting Acid: The most common "impurity." Its presence is a sign of incomplete conversion (see Q2). It can be removed during workup with a mild base wash.

-

Pyridine Ring Interactions: The lone pair of electrons on the pyridine nitrogen can coordinate with the acid catalyst.[4] While this doesn't typically form a stable byproduct, it can modulate the ring's reactivity. Using a strong acid catalyst like H₂SO₄ ensures the pyridine nitrogen is protonated, which also activates the carbonyl group for nucleophilic attack.

-

Charring/Decomposition: If the reaction temperature is too high or the time too long, especially with concentrated sulfuric acid, you may observe charring or the formation of dark, insoluble polymeric material. Adhere to the recommended reaction temperature (typically refluxing ethanol) and monitor the reaction to avoid unnecessarily long heating times.

Q4: What is the optimal catalyst and how much should I use?

Concentrated sulfuric acid (H₂SO₄) is the standard and most effective catalyst for this reaction. It serves a dual role:

-

Catalyst: It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic ethanol.[1]

-

Dehydrating Agent: It sequesters the water produced, driving the equilibrium forward.[2][3]

Recommended Loading: A catalytic amount, typically 3-5 mol% relative to the limiting reagent (the picolinic acid), is sufficient. Using a large excess of acid is unnecessary, complicates the workup, and can promote side reactions.[3]

Q5: My product seems to be lost during the aqueous workup. How can I improve my extraction and isolation procedure?

Losses during workup are common, especially on a small scale. A systematic approach is crucial.

-

Neutralization: After cooling the reaction mixture, carefully neutralize the acid catalyst. A common method is to pour the mixture over ice and then slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Caution: This is an exothermic process and releases CO₂ gas. Perform this step slowly in a large flask with good stirring.

-

Extraction: Extract the neutralized aqueous mixture with a suitable organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are good choices. Perform at least three extractions to ensure complete recovery of the product from the aqueous layer.

-

Washing: Combine the organic extracts and wash them sequentially with:

-

Saturated NaHCO₃ solution (to remove any remaining acidic starting material).

-

Brine (saturated NaCl solution) to remove excess water and aid in phase separation.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Avoid excessive heat during evaporation to prevent product decomposition.

Visualized Synthesis and Troubleshooting Workflow

A clear workflow helps in planning and executing the synthesis, as well as in diagnosing issues.

Caption: Overall workflow for the synthesis of Ethyl 5-chloro-6-methoxypicolinate.

Understanding the Mechanism: Fischer-Speier Esterification

The reaction proceeds via a nucleophilic acyl substitution mechanism, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1] Understanding this pathway highlights the critical role of the acid catalyst.

Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-chloro-6-methoxypicolinate

Materials:

-

5-chloro-6-methoxypicolinic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH) (serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄) (0.05 eq)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-6-methoxypicolinic acid (e.g., 5.0 g, 1.0 eq).

-

Add anhydrous ethanol (10 volumes, e.g., 50 mL). Stir until the acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.05 eq) to the stirring solution.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Monitoring: Monitor the reaction progress every 1-2 hours using TLC (see Protocol 2). The reaction is typically complete within 4-8 hours, indicated by the consumption of the starting material.

-

Workup:

-

Once complete, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Carefully pour the cold reaction mixture into a larger flask containing crushed ice (approx. 100 g).

-

Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~7-8 (cessation of gas evolution).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ (1 x 50 mL), followed by brine (1 x 50 mL).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil/solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70 EtOAc:Hexanes) to afford the pure ethyl 5-chloro-6-methoxypicolinate.

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

-

Eluent: 30% Ethyl Acetate in Hexanes.

-

Stationary Phase: Silica gel 60 F₂₅₄ plates.

-

Visualization: UV light (254 nm).

-

Procedure:

-

Spot a baseline on the TLC plate with three lanes: starting material (SM), co-spot (C), and reaction mixture (R).

-

Develop the plate in the eluent system.

-

Visualize under UV light.

-

The starting picolinic acid will have a low Rf (closer to the baseline).

-

The product ester will have a higher Rf.

-

The reaction is complete when the SM spot in the 'R' lane has disappeared.

-

Data Summary: Impact of Conditions on Yield

The following table summarizes expected outcomes based on adjustments to key reaction parameters.

| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Yield | Purity Impact | Rationale |

| Water Content | "Wet" Ethanol, humid day | Anhydrous Ethanol, dry glassware | 30-50% | Lower | Water inhibits the forward reaction by Le Châtelier's principle.[1][2] |

| Ethanol Stoichiometry | 2 equivalents | Used as solvent (>10 eq) | 50-65% | Moderate | A large excess of the alcohol reagent drives the equilibrium towards the product.[1] |

| Catalyst Loading | 0.5 equivalents (Excess) | 0.05 equivalents (Catalytic) | 75-90% | Lower | Excess acid can cause charring and complicates the workup without significantly improving rate.[3] |

| Reaction Time | 2 hours | Monitored to completion (4-8h) | 60-70% | Lower | Insufficient time leads to incomplete conversion, leaving starting material as the main impurity. |

| Workup Wash | Water wash only | NaHCO₃ then Brine wash | 70-85% | Lower | A basic wash is required to effectively remove the acidic starting material from the organic product layer. |

References

-

Esterification and Catalysis. (n.d.). EasyChem Australia. Retrieved February 16, 2026, from [Link]

-

Azarifar, D., et al. (2020). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances. Available at: [Link]

-

Ashenhurst, J. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved February 16, 2026, from [Link]

-

RevisionDojo. (2025, November 21). What Dehydrating Agents Do in Chemistry. Retrieved February 16, 2026, from [Link]

-

Multiple Authors. (2023, January 12). Using H2SO4 as a dehydrating agent in esterification reaction increases the yield of ester. But won't this mess up the equilibrium? Quora. Retrieved February 16, 2026, from [Link]

-

European Medicines Agency. (2000, July 20). Impurities: guideline for residual solvents. EMA. Retrieved February 16, 2026, from [Link]

-

O'Connell, F. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved February 16, 2026, from [Link]

-

Italian Medicines Agency (AIFA). (2023, May 12). Impurities - Regulatory aspects. Retrieved February 16, 2026, from [Link]

-

Khan, I., et al. (2022, December 8). A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives. Scientific Reports. Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Ester Hydrolysis of Ethyl 5-chloro-6-methoxypicolinate

Welcome to the technical support guide for the hydrolysis of Ethyl 5-chloro-6-methoxypicolinate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you navigate the complexities of this reaction. This guide is designed for researchers, scientists, and drug development professionals who use the resulting 5-chloro-6-methoxypicolinic acid as a critical intermediate in synthesis. Our goal is to provide not just protocols, but a deep causal understanding of the experimental choices you make.

Reaction Overview: The Saponification Pathway

The hydrolysis of Ethyl 5-chloro-6-methoxypicolinate is most effectively performed via a base-catalyzed mechanism, commonly known as saponification.[1][2][3] This process is practically irreversible because the final step involves an acid-base reaction where the alkoxide byproduct deprotonates the newly formed carboxylic acid, driving the equilibrium toward the product side.[4]

The overall transformation is as follows:

Chemical Scheme: Ethyl 5-chloro-6-methoxypicolinate + Base (e.g., NaOH) → Sodium 5-chloro-6-methoxypicolinate + Ethanol Sodium 5-chloro-6-methoxypicolinate + Acid (e.g., HCl) → 5-chloro-6-methoxypicolinic acid

The mechanism proceeds through a nucleophilic acyl substitution pathway involving a key tetrahedral intermediate.

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the hydrolysis of Ethyl 5-chloro-6-methoxypicolinate.